N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide
CAS No.: 899918-38-8
Cat. No.: VC11910145
Molecular Formula: C25H28ClN3O3S
Molecular Weight: 486.0 g/mol
* For research use only. Not for human or veterinary use.
![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide - 899918-38-8](/images/structure/VC11910145.png)
Specification
CAS No. | 899918-38-8 |
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Molecular Formula | C25H28ClN3O3S |
Molecular Weight | 486.0 g/mol |
IUPAC Name | N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C25H28ClN3O3S/c1-31-20-15-21(32-2)19(14-18(20)26)27-22(30)16-33-24-23(17-10-6-5-7-11-17)28-25(29-24)12-8-3-4-9-13-25/h5-7,10-11,14-15H,3-4,8-9,12-13,16H2,1-2H3,(H,27,30) |
Standard InChI Key | WZYUYMYRUGEFGY-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl)OC |
Canonical SMILES | COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Composition
The IUPAC name N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide reflects its intricate structure:
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Aromatic backbone: A 5-chloro-2,4-dimethoxyphenyl group attached to an acetamide moiety.
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Spirocyclic system: A 1,4-diazaspiro[4.6]undeca-1,3-diene ring fused to a phenyl group.
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Sulfur linkage: A sulfanyl (-S-) bridge connecting the acetamide and spirocyclic components.
Table 1: Key Molecular Descriptors
Property | Value |
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CAS No. | 899918-38-8 |
Molecular Formula | C₂₅H₂₈ClN₃O₃S |
Molecular Weight | 486.0 g/mol |
SMILES | COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl)OC |
InChIKey | WZYUYMYRUGEFGY-UHFFFAOYSA-N |
Synthesis and Analytical Characterization
Hypothetical Synthesis Pathway
While explicit synthetic details are unpublished, the structure implies a multi-step route:
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Formation of the spirocyclic core: Cyclocondensation of a diketone with a diamine to generate the 1,4-diazaspiro[4.6]undeca-1,3-diene ring.
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Sulfanyl-acetamide coupling: Reaction of 2-mercaptoacetamide with the spirocyclic intermediate under nucleophilic substitution conditions.
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Aromatic substitution: Introduction of the 5-chloro-2,4-dimethoxyphenyl group via amide bond formation.
Analytical Data
Experimental characterization likely employs:
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NMR Spectroscopy: To confirm proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, sp² carbons in the spiro ring).
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 486.0 (M+H⁺).
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HPLC: Retention time analysis for purity assessment.
Table 2: Predicted Spectral Signatures
Technique | Key Features |
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¹H NMR | -OCH₃ (δ 3.8), aromatic H (δ 6.5–7.5) |
¹³C NMR | Carbonyl (δ 170), spiro carbons (δ 50–60) |
IR | N-H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹) |
Research Gaps and Future Directions
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Synthetic optimization: Scalable routes for gram-scale production.
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Biological profiling: Screening against kinase libraries and microbial panels.
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Stability studies: Degradation kinetics under varying pH and temperature.
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